molecular formula C11H12F2O2 B8078519 5-(2,5-Difluorophenoxy)pentanal

5-(2,5-Difluorophenoxy)pentanal

Cat. No.: B8078519
M. Wt: 214.21 g/mol
InChI Key: IANUBFCOQSNRAH-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenoxy)pentanal (CAS: 1019537-98-4) is an aldehyde derivative featuring a pentanal backbone substituted with a 2,5-difluorophenoxy group. The compound’s structure combines the reactivity of an aldehyde functional group with the electronic effects of fluorine atoms at the 2- and 5-positions of the phenoxy ring. Notably, this compound has been classified as a discontinued product with 98% purity, as indicated in commercial catalogs .

Properties

IUPAC Name

5-(2,5-difluorophenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c12-9-4-5-10(13)11(8-9)15-7-3-1-2-6-14/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANUBFCOQSNRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)OCCCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5-(2,5-Difluorophenoxy)pentanal would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenoxy)pentanal can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

5-(2,5-Difluorophenoxy)pentanal has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenoxy)pentanal involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(2,5-Difluorophenoxy)pentanal can be contextualized by comparing it with related compounds, focusing on substitution patterns, functional groups, and commercial status.

Structural Analogs: Fluorophenoxy-Substituted Aldehydes

Compound Name CAS Number Substituent Positions Functional Group Status Reference
This compound 1019537-98-4 2,5-difluorophenoxy Aldehyde Discontinued
5-(3,5-Difluorophenoxy)pentanal 1603067-38-4 3,5-difluorophenoxy Aldehyde Discontinued
  • The 3,5-difluoro isomer places fluorines symmetrically meta to the ether oxygen, which may alter solubility or reactivity due to distinct dipole moments .

Functional Group Variations

  • In contrast, fluorinated derivatives like this compound likely exhibit reduced biodegradability and higher persistence due to fluorine’s stability, though direct data is unavailable.
  • 5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanal (BTI): This compound replaces the fluorophenoxy group with a heterocyclic thioimidazolone ring.

Fluorinated Carboxylic Acid Analog

  • Perfluoro-n-[1,2,3,4,5-13C5]pentanoic acid: A fully fluorinated carboxylic acid with carbon-13 labeling, used in environmental analysis . Unlike this compound, its perfluorinated chain confers extreme chemical stability, making it a persistent environmental pollutant. This highlights how fluorination extent and functional groups (aldehyde vs. carboxylic acid) dictate environmental behavior.

Diazene-Containing Derivatives

  • 5-(4-((2,6-Difluorophenyl)diazenyl)-3,5-difluorophenoxy)pentanoic acid: This compound features a diazenyl (-N=N-) linker and carboxylic acid group. The diazenyl group introduces photosensitivity, enabling applications in dynamic supramolecular systems or light-responsive materials . The aldehyde group in this compound lacks this photoswitchability, limiting similar applications.

Environmental and Health Considerations

  • Pentanal : Exhibits high volatility (evaporation rate) and irritancy but low bioaccumulation .
  • Fluorinated Analogs: Likely higher persistence and altered toxicity profiles due to fluorine’s electronegativity and stability. No direct ecotoxicity data exists for this compound, but its discontinued status may correlate with regulatory or safety concerns.

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